molecular formula C16H22N2O4 B2695361 Ethyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate CAS No. 921862-98-8

Ethyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate

Cat. No. B2695361
CAS RN: 921862-98-8
M. Wt: 306.362
InChI Key: HTPXZYJOQBNDOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is likely a derivative of benzo[b][1,4]oxazepine, which is a seven-membered heterocyclic compound containing oxygen and nitrogen . The ethyl carbamate functional group (also known as urethane) is attached to the 7-position of the ring. The presence of the carbamate group could suggest that this compound might have some biological activity, as carbamates are often used in medicinal chemistry.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the seven-membered ring and various substituents. The benzo[b][1,4]oxazepine ring system can exist in different conformations .

Scientific Research Applications

Thermal and Thermo-Oxidative Degradation

  • Polymer Degradation and Stability : A study comparing the degradation of poly(ethylene terephthalate) (PET) and poly(butylene terephthalate) (PBT) under thermal and thermo-oxidative conditions provides insights into the stability of polymers against degradation. The study suggests mechanisms involving oxidation at the α-methylene carbon, leading to peroxide and carboxylic acid formation, which could be relevant to understanding the stability of Ethyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate under similar conditions (Botelho, Queirós, Liberal, & Gijsman, 2001).

Synthesis and Deoxygenation Processes

  • Journal of The Chemical Society-Perkin Transactions 1 : Research on the synthesis and regiospecific deoxygenation of β-resorcylic ester derivatives to 4-hydroxybenzoates highlights chemical synthesis techniques that could potentially apply to similar complex organic compounds, indicating methods for manipulating molecular structures for desired outcomes (Bartlett, Holker, O'Brien, & Simpson, 1983).

Mechanistic Studies and Ethylation of Carboxylates

  • Bulletin of the Chemical Society of Japan : A mechanistic study on the nitrosation-deaminocyclization of mono-carbamoylated vicinal amino alcohols and diols provides a detailed analysis of the reactions leading to cyclic carbonate formation. This study could offer insights into the reactivity and potential transformations of Ethyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate under specific conditions (Suzuki & Sugai, 2004).

Polymeric and Solid Lipid Nanoparticles

  • Scientific Reports : The development of polymeric and solid lipid nanoparticles for sustained release of carbendazim and tebuconazole showcases advanced delivery systems for agricultural applications. This research points to the potential for using similar nanoparticle systems for the delivery or stabilization of complex organic compounds, including Ethyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate (Campos et al., 2015).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Carbamates are often used in drugs that act on the nervous system .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. Some carbamates are toxic and can inhibit certain enzymes in the nervous system .

properties

IUPAC Name

ethyl N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-5-18-12-9-11(17-15(20)21-6-2)7-8-13(12)22-10-16(3,4)14(18)19/h7-9H,5-6,10H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPXZYJOQBNDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NC(=O)OCC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.